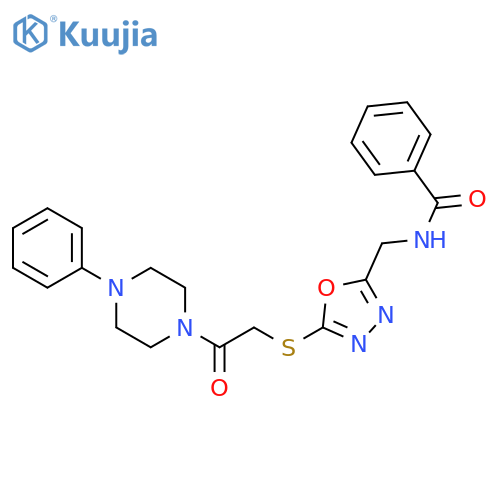Cas no 872613-46-2 (N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

872613-46-2 structure
商品名:N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
- N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- SMR000807098
- CHEMBL1702089
- HMS2979P05
- F1885-0028
- SR-01000018612
- SR-01000018612-1
- N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- AB00869470-06
- N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
- AKOS024617566
- 872613-46-2
- MLS001236024
-
- インチ: 1S/C22H23N5O3S/c28-20(27-13-11-26(12-14-27)18-9-5-2-6-10-18)16-31-22-25-24-19(30-22)15-23-21(29)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)
- InChIKey: GNEAAMBBLSNLGR-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=NN=C(SCC(=O)N2CCN(C3=CC=CC=C3)CC2)O1)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 437.15216079g/mol
- どういたいしつりょう: 437.15216079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 117Ų
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1885-0028-15mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-50mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-30mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-10mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-25mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-5μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-20μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-5mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-100mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1885-0028-10μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 関連文献
-
1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
872613-46-2 (N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
